molecular formula C32H44O16 B1247777 Javanicoside B

Javanicoside B

Cat. No. B1247777
M. Wt: 684.7 g/mol
InChI Key: NLCZJLRVAIBIDP-FCODWIRGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Javanicoside B is a natural product found in Brucea javanica with data available.

Scientific Research Applications

Isolation and Characterization

Javanicoside B, along with other novel quassinoids and quassinoid glucosides, has been isolated from seeds of Brucea javanica and Brucea amarissima. These compounds, including javanicoside B, have been structurally elucidated using spectral data and chemical evidence. This research contributes significantly to the understanding of the chemical composition of these plant species (Kim, Suzuki, Hitotsuyanagi, & Takeya, 2003); (Kim, Hitotsuyanagi, & Takeya, 2004).

New Compounds Discovery

Further studies led to the discovery of additional new quassinoids and quassinoid glucosides, including javanicosides B-F, from the seeds of Brucea javanica. These discoveries expand the library of known compounds within this species, contributing to the broader understanding of its chemical diversity (Kim, Takashima, Hitotsuyanagi, Hasuda, & Takeya, 2004).

Antidiabetic Potential

In a related study, the leaves of Bischofia javanica, containing compounds like gallic acid and quercetin, were investigated for their antidiabetic potential. The study focused on analyzing insulin expression and the degree of insulitis in diabetic rats treated with B. javanica leaves extract. This research suggests a potential application of javanicoside B and related compounds in diabetes treatment (Rumahorbo, Hutahaean, & Ilyas, 2021).

Antifungal and Anti-Proliferative Activities

Javanicoside B, like other defensins isolated from plants, has shown promise in medical applications due to its antifungal properties against human pathogenic fungi and cytotoxic activities toward cancer cell lines. This indicates its potential use as a therapeutic agent in treating drug-resistant microorganisms and cancers (Orrapin et al., 2019).

Antiviral Activity

Quassinoids isolated from Brucea javanica, including javanicoside B, have demonstrated potent antiviral activity against the tobacco mosaic virus. This suggests potential applications of javanicoside B in plant virus control and possibly in broader antiviral research (Yan et al., 2010).

properties

Product Name

Javanicoside B

Molecular Formula

C32H44O16

Molecular Weight

684.7 g/mol

IUPAC Name

methyl (1R,2S,3R,6R,8S,9S,13S,14S,15R,16S,17S)-15,16-dihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,12-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-10-ene-17-carboxylate

InChI

InChI=1S/C32H44O16/c1-11(2)6-17(34)48-22-24-31-10-44-32(24,29(42)43-5)26(40)21(38)23(31)30(4)13(8-16(31)47-27(22)41)12(3)7-14(25(30)39)45-28-20(37)19(36)18(35)15(9-33)46-28/h7,11-13,15-16,18-24,26,28,33,35-38,40H,6,8-10H2,1-5H3/t12-,13+,15-,16-,18-,19+,20-,21-,22-,23-,24-,26+,28-,30+,31-,32+/m1/s1

InChI Key

NLCZJLRVAIBIDP-FCODWIRGSA-N

Isomeric SMILES

C[C@@H]1C=C(C(=O)[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4[C@H](C(=O)O3)OC(=O)CC(C)C)(OC5)C(=O)OC)O)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O

Canonical SMILES

CC1C=C(C(=O)C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)CC(C)C)(OC5)C(=O)OC)O)O)C)OC6C(C(C(C(O6)CO)O)O)O

synonyms

7-O-E-3,4-dimethoxycinnamoyl-6'-O-beta-D-glucopyranosylloganic acid
javanicoside B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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